Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-
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Overview
Description
Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . The reaction is carried out in acetic acid, which facilitates the formation of the pyrano[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been extensively studied for their biological activities.
Pyrano[2,3-b]quinoxalines: These compounds are structurally related and have similar synthetic routes and applications.
2-Amino-4H-pyran-3-carbonitriles: These compounds also feature a pyran ring and have been studied for their biological activities.
Uniqueness
Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)- is unique due to its specific substitution pattern and the presence of the acetamide group
Properties
CAS No. |
61997-17-9 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
N-(4-oxopyrano[2,3-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)12-9-5-8(14)7-3-2-4-11-10(7)15-9/h2-5H,1H3,(H,12,13) |
InChI Key |
HZBWEPGCGDAOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C2=C(O1)N=CC=C2 |
Origin of Product |
United States |
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